8-Bromo-7-[(3-methoxyphenyl)methyl]-3-methyl-1,3,7-trihydropurine-2,6-dione
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Overview
Description
8-Bromo-7-[(3-methoxyphenyl)methyl]-3-methyl-1,3,7-trihydropurine-2,6-dione is a synthetic compound belonging to the purine family This compound is characterized by the presence of a bromine atom at the 8th position, a methoxyphenylmethyl group at the 7th position, and a methyl group at the 3rd position of the purine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-7-[(3-methoxyphenyl)methyl]-3-methyl-1,3,7-trihydropurine-2,6-dione typically involves multiple steps. One common method includes the bromination of a suitable purine precursor, followed by the introduction of the methoxyphenylmethyl group through a nucleophilic substitution reaction. The reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like palladium or copper complexes to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions ensures the efficient production of the compound with high purity and yield. Advanced purification techniques such as chromatography and crystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-7-[(3-methoxyphenyl)methyl]-3-methyl-1,3,7-trihydropurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the bromine position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted purine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
8-Bromo-7-[(3-methoxyphenyl)methyl]-3-methyl-1,3,7-trihydropurine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 8-Bromo-7-[(3-methoxyphenyl)methyl]-3-methyl-1,3,7-trihydropurine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 8-Bromo-7-[(2-methoxyphenyl)methyl]-3-methyl-1,3,7-trihydropurine-2,6-dione
- 8-Bromo-7-[(4-methoxyphenyl)methyl]-3-methyl-1,3,7-trihydropurine-2,6-dione
- 7-[(3-Methoxyphenyl)methyl]-3-methyl-1,3,7-trihydropurine-2,6-dione
Uniqueness
8-Bromo-7-[(3-methoxyphenyl)methyl]-3-methyl-1,3,7-trihydropurine-2,6-dione is unique due to the specific positioning of the bromine and methoxyphenylmethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
CAS No. |
1278662-55-7 |
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Molecular Formula |
C14H13BrN4O3 |
Molecular Weight |
365.187 |
IUPAC Name |
8-bromo-7-[(3-methoxyphenyl)methyl]-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C14H13BrN4O3/c1-18-11-10(12(20)17-14(18)21)19(13(15)16-11)7-8-4-3-5-9(6-8)22-2/h3-6H,7H2,1-2H3,(H,17,20,21) |
InChI Key |
YDNPXFFEQBYWIR-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CC3=CC(=CC=C3)OC |
solubility |
not available |
Origin of Product |
United States |
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